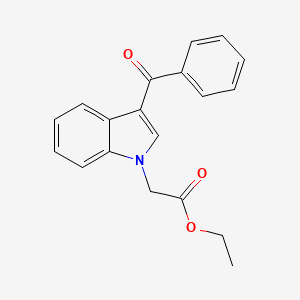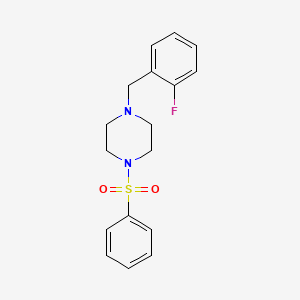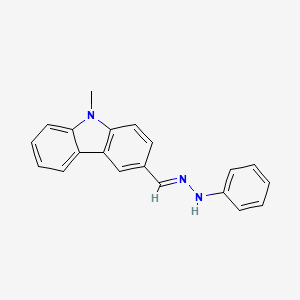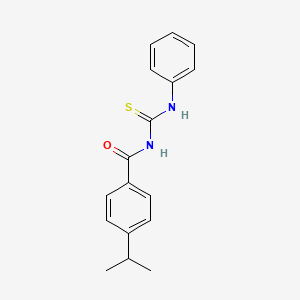
ethyl (3-benzoyl-1H-indol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-benzoyl-1H-indol-1-yl)acetate, also known as EBIA, is a synthetic compound that has been widely used in scientific research for its diverse biological properties. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Ethyl (3-benzoyl-1H-indol-1-yl)acetate has been extensively studied for its biological properties and has shown promising results in various scientific research applications. One of the major areas of research has been in the field of cancer treatment. ethyl (3-benzoyl-1H-indol-1-yl)acetate has been found to exhibit anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer properties, ethyl (3-benzoyl-1H-indol-1-yl)acetate has also been found to exhibit anti-inflammatory activity. The compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. ethyl (3-benzoyl-1H-indol-1-yl)acetate has also been studied for its anti-microbial activity and has shown efficacy against a range of bacterial and fungal pathogens.
Mecanismo De Acción
The mechanism of action of ethyl (3-benzoyl-1H-indol-1-yl)acetate is not fully understood, but it is believed to involve multiple pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. ethyl (3-benzoyl-1H-indol-1-yl)acetate has also been found to induce apoptosis by activating the intrinsic pathway and inhibiting the extrinsic pathway. Additionally, ethyl (3-benzoyl-1H-indol-1-yl)acetate has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
ethyl (3-benzoyl-1H-indol-1-yl)acetate has been found to have diverse biochemical and physiological effects. The compound has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. ethyl (3-benzoyl-1H-indol-1-yl)acetate has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. The compound has been shown to induce cell cycle arrest at the G2/M phase and to inhibit the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl (3-benzoyl-1H-indol-1-yl)acetate in lab experiments is its diverse biological properties. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a promising candidate for drug development. Additionally, ethyl (3-benzoyl-1H-indol-1-yl)acetate is relatively easy to synthesize and can be purified using standard techniques.
However, there are also some limitations to using ethyl (3-benzoyl-1H-indol-1-yl)acetate in lab experiments. One of the major limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the optimal dosage and administration route of the compound. Additionally, the stability of ethyl (3-benzoyl-1H-indol-1-yl)acetate in biological systems is not well understood, which may affect its efficacy in vivo.
Direcciones Futuras
There are several future directions for research on ethyl (3-benzoyl-1H-indol-1-yl)acetate. One area of research is the development of ethyl (3-benzoyl-1H-indol-1-yl)acetate-based drugs for the treatment of cancer and inflammatory diseases. The compound has shown promising results in preclinical studies and further studies are needed to determine its efficacy in clinical trials. Another area of research is the elucidation of the mechanism of action of ethyl (3-benzoyl-1H-indol-1-yl)acetate. Further studies are needed to determine the molecular targets of the compound and to identify the pathways involved in its biological effects. Additionally, studies on the toxicity and pharmacokinetics of ethyl (3-benzoyl-1H-indol-1-yl)acetate are needed to determine its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of ethyl (3-benzoyl-1H-indol-1-yl)acetate involves the reaction of ethyl acetoacetate with 3-benzoylindole in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The reaction yields ethyl (3-benzoyl-1H-indol-1-yl)acetate as a yellow solid, which can be purified using column chromatography. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Propiedades
IUPAC Name |
ethyl 2-(3-benzoylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-23-18(21)13-20-12-16(15-10-6-7-11-17(15)20)19(22)14-8-4-3-5-9-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIZQWBKZVZJAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzoyl-indol-1-yl)-acetic acid ethyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)



![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)

![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)
![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methylphenyl)butanamide](/img/structure/B5756471.png)

![3,4-dimethoxy-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5756489.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)